1,1-Bis(3,3-dimethylbut-1-yn-1-yl)-N,N-diethylboranamine
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Overview
Description
1,1-Bis(3,3-dimethylbut-1-yn-1-yl)-N,N-diethylboranamine is an organoboron compound with a unique structure that includes both boron and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(3,3-dimethylbut-1-yn-1-yl)-N,N-diethylboranamine typically involves the reaction of diisopropyl (3,3-dimethylbut-1-yn-1-yl)boronate with N,N-diethylamine. The reaction is carried out under inert atmosphere conditions, often using tetrahydrofuran (THF) as the solvent. The reaction mixture is heated to around 60°C overnight, followed by purification through column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent development. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(3,3-dimethylbut-1-yn-1-yl)-N,N-diethylboranamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the compound into boranes.
Substitution: The compound can participate in substitution reactions, where the boron or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium-catalyzed cross-coupling reactions are common, using reagents like palladium acetate and triphenylphosphine.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Boranes.
Substitution: Various substituted boron or nitrogen-containing compounds.
Scientific Research Applications
1,1-Bis(3,3-dimethylbut-1-yn-1-yl)-N,N-diethylboranamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.
Mechanism of Action
The mechanism of action of 1,1-Bis(3,3-dimethylbut-1-yn-1-yl)-N,N-diethylboranamine involves its ability to form stable complexes with various substrates. The boron atom can act as a Lewis acid, accepting electron pairs from nucleophiles. This property makes it useful in catalysis and as a building block in organic synthesis. The nitrogen atoms can also participate in coordination chemistry, further expanding its utility.
Comparison with Similar Compounds
Similar Compounds
Diisopropyl (3,3-dimethylbut-1-yn-1-yl)boronate: A precursor in the synthesis of 1,1-Bis(3,3-dimethylbut-1-yn-1-yl)-N,N-diethylboranamine.
N,N-Diethylboranamine: Another boron-nitrogen compound with similar properties.
Uniqueness
This compound is unique due to its dual functionality, incorporating both boron and nitrogen atoms. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis.
Properties
CAS No. |
89703-62-8 |
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Molecular Formula |
C16H28BN |
Molecular Weight |
245.2 g/mol |
IUPAC Name |
N-[bis(3,3-dimethylbut-1-ynyl)boranyl]-N-ethylethanamine |
InChI |
InChI=1S/C16H28BN/c1-9-18(10-2)17(13-11-15(3,4)5)14-12-16(6,7)8/h9-10H2,1-8H3 |
InChI Key |
PMWDUEZNPPZJHT-UHFFFAOYSA-N |
Canonical SMILES |
B(C#CC(C)(C)C)(C#CC(C)(C)C)N(CC)CC |
Origin of Product |
United States |
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